molecular formula C19H17NO2 B1434728 1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one CAS No. 1803610-76-5

1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one

Cat. No.: B1434728
CAS No.: 1803610-76-5
M. Wt: 291.3 g/mol
InChI Key: LFPUYDMAEUDSKU-UHFFFAOYSA-N
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Description

1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 g/mol It is known for its unique structure, which includes a quinoline moiety linked to a phenyl ring via a methoxy group and an ethanone group

Mechanism of Action

    Biochemical Pathways

      Quinoline skeletons, including derivatives like this compound, have been explored for their anticancer potential. They can impact tumor growth through various mechanisms:
        By disrupting cell cycle progression, quinolines prevent uncontrolled cell division. Some quinolines induce programmed cell death, eliminating cancer cells. Quinolines may suppress blood vessel formation, limiting tumor growth. They interfere with cancer cell movement and metastasis. Quinolines can affect nuclear receptors involved in gene expression .

    Pharmacokinetics (ADME)

Its potential therapeutic applications warrant exploration in drug research and development . 🌟

Biochemical Analysis

Biochemical Properties

1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme disintegrin and metalloproteinase domain-containing protein 17 (ADAM17), which is responsible for the proteolytic release of soluble molecules from the cell surface . This interaction can modulate the activity of ADAM17, affecting the cleavage of its substrates and subsequent cellular responses.

Additionally, this compound has been shown to interact with other biomolecules, such as transporters and binding proteins, which facilitate its distribution within cells and tissues . These interactions are crucial for the compound’s bioavailability and overall biological activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the signaling pathways involved in inflammation and cell proliferation, leading to changes in gene expression profiles .

In cancer cells, this compound can induce apoptosis and inhibit cell growth by targeting specific signaling pathways and metabolic processes. This makes it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, its interaction with ADAM17 leads to the inhibition of this enzyme, preventing the cleavage of its substrates and modulating downstream signaling pathways .

Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This results in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy.

In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed. These include sustained changes in gene expression, cell signaling, and metabolic processes, which can influence cell behavior and overall health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal cellular functions .

Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm. This highlights the importance of determining the optimal dosage for safe and effective use in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that are excreted via the kidneys and liver .

These metabolic pathways are essential for the compound’s bioavailability and overall pharmacokinetics, influencing its therapeutic efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its localization to specific cellular compartments .

Once inside the cells, this compound can accumulate in certain tissues, influencing its biological activity and therapeutic potential. The compound’s distribution is also affected by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes .

Targeting signals and post-translational modifications can influence the localization of this compound, directing it to areas such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is essential for the compound’s interaction with specific biomolecules and its overall biological activity .

Preparation Methods

The synthesis of 1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylquinoline and 4-hydroxyacetophenone.

    Reaction Conditions: The reaction involves the formation of an ether linkage between the quinoline and phenyl rings. This is achieved by reacting 2-methylquinoline with 4-hydroxyacetophenone in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Scientific Research Applications

1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one can be compared with similar compounds:

    Similar Compounds: Compounds like 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one and 4-hydroxy-2-quinolones share structural similarities.

    Uniqueness: The presence of the methoxy group and the specific arrangement of the quinoline and phenyl rings make it unique.

Properties

IUPAC Name

1-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13-11-16(18-5-3-4-6-19(18)20-13)12-22-17-9-7-15(8-10-17)14(2)21/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPUYDMAEUDSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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